2-(Pyridin-3-yl)benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
2295-42-3 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChI Key |
GTVLGQYUIJMHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Other CAS No. |
2295-42-3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pyridin 3 Yl Benzoxazole and Its Analogues
Conventional and Modern Approaches to Benzoxazole (B165842) Nucleus Formation
The formation of the benzoxazole ring is a critical step in the synthesis of 2-(pyridin-3-yl)benzoxazole and its analogues. Over the years, a range of synthetic strategies has been developed, from classical condensation reactions to modern catalytic and microwave-assisted protocols.
Condensation Reactions Utilizing 2-Aminophenols and Carbonyl Precursors
A cornerstone of benzoxazole synthesis involves the condensation of 2-aminophenols with various carbonyl-containing precursors. ontosight.airesearchgate.netmdpi.com This approach is widely used due to the ready availability of the starting materials. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to yield the benzoxazole ring. indexcopernicus.comnih.govacs.org
Commonly employed carbonyl precursors include carboxylic acids, aldehydes, acid chlorides, and esters. rhhz.netmedcraveonline.com For instance, the reaction of a 2-aminophenol (B121084) with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a classic method. indexcopernicus.com Similarly, aldehydes can be condensed with 2-aminophenols, frequently facilitated by an oxidizing agent to promote the final aromatization step. researchgate.netindexcopernicus.com The choice of carbonyl precursor and reaction conditions can be tailored to influence the reaction rate and yield.
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carbonyl Precursor | Catalyst/Reagent | Conditions | Product | Reference |
| 2-Aminophenol | Benzaldehyde | [CholineCl][oxalic acid] | Microwave, 120°C, 15 min | 2-Phenylbenzoxazole | mdpi.com |
| 2-Aminophenol | Benzaldehyde | BAIL gel | Solvent-free, 130°C, 5h | 2-Phenylbenzoxazole | nih.govacs.org |
| 2-Aminophenol | Nicotinic acid | DMF | Microwave, 2 min | This compound | asianpubs.orgresearchgate.net |
| 2-Aminophenol | Various aldehydes | Molecular iodine | Solvent-free, microwave | 2-Substituted benzoxazoles | indexcopernicus.com |
| 2,4-Diaminophenol dihydrochloride | Aryl carboxylic acids | Polyphosphoric acid (PPA) | - | 5-Amino-2-arylbenzoxazoles | indexcopernicus.com |
Metal-Catalyzed and Nanocatalyst-Mediated Cyclization Protocols
Modern synthetic chemistry has seen a surge in the use of metal catalysts and nanocatalysts to facilitate the formation of benzoxazole rings, offering milder reaction conditions, higher yields, and improved selectivity. ontosight.airesearchgate.net Transition metals like copper, palladium, and iron have proven to be particularly effective. medcraveonline.comorganic-chemistry.orgresearchgate.netacs.org
Copper-catalyzed methods are prevalent, often involving the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org Palladium catalysts are utilized in cross-coupling reactions to form C-N and C-O bonds essential for the benzoxazole core. Iron-catalyzed reactions have also been developed as a more sustainable and cost-effective alternative. researchgate.netacs.org
Nanocatalysts, such as copper(II) ferrite (B1171679) nanoparticles and Fe(III)-Schiff base/SBA-15, offer advantages like high surface area, easy recovery, and reusability, making them attractive for green chemistry applications. rhhz.netorganic-chemistry.org These catalysts can promote cyclization reactions under heterogeneous conditions, simplifying product purification. rhhz.netorganic-chemistry.org
Table 2: Metal-Catalyzed and Nanocatalyst-Mediated Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Product | Key Features | Reference |
| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | - | Benzoxazoles | Recyclable magnetic nanocatalyst | organic-chemistry.org |
| Fe(III)-Schiff base/SBA-15 | o-Aminophenol, Aldehydes | Water | Benzoxazoles | Reusable, eco-friendly | rhhz.net |
| Iron catalyst | o-Nitrophenols, Benzylic alcohols | Toluene, 150°C | 2-Arylbenzoxazoles | Cascade reaction, no external oxidant/reductant | acs.org |
| Palladium compounds | 2-Aminophenol, Nitromethyl-precursor | DMF or DMA, 120-140°C | 2-(Nitromethyl)benzoxazole | - | |
| Copper powder | 2-Aminophenol, Nitromethyl-precursor | DMF, 80°C | 2-(Nitromethyl)benzoxazole | - |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzoxazoles. researchgate.netmdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. researchgate.netorganic-chemistry.org
Microwave-assisted synthesis has been successfully applied to the condensation of 2-aminophenols with carboxylic acids and aldehydes. researchgate.netasianpubs.orgresearchgate.net For example, the synthesis of this compound has been achieved in just two minutes under microwave irradiation. asianpubs.orgresearchgate.net The use of catalysts, such as deep eutectic solvents like [CholineCl][oxalic acid], in combination with microwave heating can further enhance reaction efficiency. mdpi.com Solvent-free microwave-assisted reactions have also been developed, offering a more environmentally friendly approach. indexcopernicus.comorganic-chemistry.org
Specific Synthesis of this compound Derivatives
The synthesis of this compound itself, and its derivatives, requires methods that can accommodate the pyridine (B92270) moiety. This often involves either the pre-functionalization of the pyridine ring followed by benzoxazole formation or the direct introduction of the pyridinyl group.
Triflic Anhydride (B1165640) (Tf2O)-Promoted Electrophilic Activation Strategies
A modern and efficient method for the synthesis of 2-substituted benzoxazoles, including those with a pyridinyl group, involves the use of triflic anhydride (Tf₂O) to promote the electrophilic activation of tertiary amides. mdpi.comnih.gov This strategy allows for the reaction of a tertiary amide with a 2-aminophenol under mild conditions. mdpi.comnih.gov
The reaction mechanism is believed to involve the activation of the amide carbonyl group by Tf₂O, forming a highly reactive intermediate. mdpi.comresearchgate.netsci-hub.se This intermediate is then attacked by the amino group of the 2-aminophenol, leading to a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination to furnish the 2-substituted benzoxazole. mdpi.comnih.gov This method has been shown to be versatile, with a broad substrate scope for both the amide and the 2-aminophenol. mdpi.comresearchgate.net
Cyclization with Pyridine-Substituted Precursors
A direct and common approach for synthesizing this compound is the cyclization reaction using a pyridine-substituted precursor. mdpi.comasianpubs.orgresearchgate.netorganic-chemistry.org The most straightforward method involves the condensation of 2-aminophenol with a pyridine-3-carbonyl compound, such as nicotinic acid (pyridine-3-carboxylic acid) or pyridine-3-carboxaldehyde. asianpubs.orgresearchgate.netheteroletters.org
For instance, the reaction of 2-aminophenol with nicotinic acid in a solvent like dimethylformamide (DMF) under microwave irradiation provides a rapid and efficient route to this compound. asianpubs.orgresearchgate.net Similarly, oxidative coupling of 2-aminophenol with pyridine-3-carboxaldehyde mediated by reagents like potassium peroxydisulfate (B1198043) (PPDS) and copper sulfate (B86663) in aqueous micelles has been reported to give good yields. heteroletters.org These methods directly install the desired pyridin-3-yl group at the 2-position of the benzoxazole ring.
Table 3: Synthesis of this compound Derivatives
| Method | Reactants | Reagents/Catalyst | Conditions | Product | Reference |
| Microwave-assisted condensation | 2-Aminophenol, Nicotinic acid | DMF | Microwave, 2 min | This compound | asianpubs.orgresearchgate.net |
| Oxidative coupling | 2-Aminophenol, Pyridine-3-carboxaldehyde | PPDS-CuSO₄ | Aqueous micelles | This compound | heteroletters.org |
| Tf₂O-promoted activation | Tertiary amide, 2-Aminophenol | Tf₂O, 2-Fluoropyridine | Room temperature | 2-Substituted benzoxazole | mdpi.comnih.gov |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its analogues is a significant area of focus, aiming to reduce environmental impact and enhance safety. ijpbs.com This involves developing alternative reaction conditions to minimize waste, avoid toxic solvents, and improve energy efficiency. ijpbs.com
A key advancement is the use of microwave irradiation, which dramatically reduces reaction times compared to conventional heating methods. researchgate.netasianpubs.org For instance, a one-pot synthesis of this compound from 2-aminophenol and nicotinic acid under microwave irradiation (800 W) in DMF was completed in just 2 minutes with an excellent yield of 82%. researchgate.net This method is noted as an environmentally benign approach, as it avoids the long reaction times and hazardous solvents associated with traditional protocols. asianpubs.org
Solvent-free synthesis is another cornerstone of green chemistry in this area. ijpbs.com Reactions conducted under solvent-free conditions, often facilitated by sonication or specialized catalysts, can lead to high yields and faster reaction rates, with water being the only byproduct. researchgate.net The use of recyclable catalysts, such as Brønsted acidic ionic liquid (BAIL) gels, allows for the synthesis of benzoxazoles in high yields (up to 98%) without any volatile organic solvents. acs.org These catalysts can be easily recovered and reused multiple times without a significant loss of activity. acs.org
Furthermore, the use of aqueous media or other green solvents like glycerol (B35011) is being explored to replace hazardous and volatile organic solvents. ijpbs.comresearchgate.net The development of nanocatalysts, which offer high efficiency and can be reused, also contributes to greener synthetic routes. ijpbs.comrsc.org These approaches collectively aim for high atom economy, where a maximal proportion of reactants is incorporated into the final product, thus minimizing waste. rsc.orgresearchgate.net
| Method | Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Microwave-Assisted | 2-Aminophenol, Nicotinic Acid | Microwave (800 W) | DMF | 2 min | 82% | researchgate.net |
| Ionic Liquid Catalysis | 2-Aminophenol, Benzaldehyde | BAIL gel (1 mol%) | Solvent-free | 5 h | 98% | acs.org |
| Nanocatalysis & Sonication | 2-Aminophenol, Benzaldehyde | LAIL@MNP | Solvent-free (Sonication) | 30 min | High | researchgate.netrsc.org |
| Metal Oxide Catalysis | 2-Aminophenol, Aldehyde | Alumina | Acetonitrile | 5 h | 55-75% | rsc.org |
| Dendrimer-Palladium Complex | 2-Aminophenol, Benzaldehyde | EG–G2–Pd (10 mg) | Ethanol | 3 h | 88% | rsc.org |
Regioselective Functionalization and Derivatization Strategies
The biological activity of benzoxazole derivatives is often dependent on the substituents at the C-2 and C-5 positions of the benzoxazole ring. mdpi.com Consequently, developing strategies for the regioselective functionalization and derivatization of the this compound scaffold is crucial for creating novel analogues with enhanced properties.
One major area of research is the direct C-H functionalization of the benzoxazole core. For instance, palladium-catalyzed C7 arylation of benzoxazoles has been achieved with high regioselectivity using bromoarenes as coupling partners. nih.gov This method allows for the introduction of various aryl groups specifically at the C7 position of the benzoxazole ring system. nih.gov
Derivatization is commonly achieved by starting with a functionalized precursor. For example, to introduce substituents at the C-5 position, a substituted 2-aminophenol can be used in the initial condensation step. mdpi.com This approach was used to synthesize a series of derivatives where the benzoxazole ring is substituted at position 5 with bromine or chlorine, and the pyridine ring is further modified. mdpi.com
A specific example of derivatization involves creating amide linkages. A series of novel compounds were synthesized by first preparing 5-amino-2-(pyridin-3-yl)benzoxazole, which was then reacted with various benzoyl chlorides to yield N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide and its analogues. nih.gov This strategy allows for the exploration of structure-activity relationships by introducing a wide variety of substituents. For example, derivatives with a chlorine atom at position 5 of the benzoxazole ring or a methoxy (B1213986) group at position 3 of the phenyl ring (attached to the amide) showed significant biological activity. mdpi.com
The benzoxazole moiety itself can also act as a removable directing group to guide reactions on an attached substrate, showcasing another facet of its synthetic utility. acs.org
| Compound Name | Molecular Formula | Key Structural Features | Reference |
|---|---|---|---|
| N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide | C19H13N3O2 | Benzamide group at C5 position | nih.gov |
| 2-Phenyl-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acetamide | C20H15N3O2 | Phenylacetamide group at C5 position | nih.gov |
| 2-Methyl-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide | C20H15N3O2 | 2-Methylbenzamide group at C5 position | mdpi.com |
| N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide | C20H12F3N3O2 | 3-(Trifluoromethyl)benzamide group at C5 position | nih.gov |
| 2-Fluoro-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide | C19H12FN3O2 | 2-Fluorobenzamide group at C5 position | mdpi.com |
Synthetic Challenges and Future Methodological Developments
Despite significant progress, the synthesis of this compound and its analogues is not without challenges. Many traditional synthetic methods suffer from drawbacks such as the need for high temperatures, lengthy reaction times, the use of stoichiometric amounts of corrosive reagents like polyphosphoric acid (PPA), and the use of environmentally hazardous solvents. ijpbs.comresearchgate.netasianpubs.orgacs.org These factors can lead to lower yields, difficult purification, and a significant environmental footprint. ijpbs.com
Future methodological developments are aimed at overcoming these hurdles by creating more efficient, cost-effective, and sustainable synthetic pathways. mdpi.com A major trend is the development and application of novel catalytic systems. This includes the design of highly efficient and recyclable heterogeneous catalysts, such as nanocatalysts and ionic liquids, which can promote reactions under milder conditions. ijpbs.comacs.orgresearchgate.net For example, the use of a Brønsted acidic ionic liquid gel allows for solvent-free synthesis, although it can still require high temperatures and long reaction times, indicating room for further improvement. acs.orgrsc.org
Furthermore, energy-efficient techniques such as ultrasonication and photocatalysis are being increasingly explored to drive reactions under ambient conditions. ijpbs.commdpi.com The overarching goal is to develop synthetic strategies that are not only high-yielding and versatile but also align with the principles of green chemistry, making the production of these valuable compounds more sustainable in the long term. researchgate.netrsc.orgorganic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 2 Pyridin 3 Yl Benzoxazole
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-(Pyridin-3-yl)benzoxazole exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
Key vibrational frequencies observed in the FTIR spectrum (typically recorded using a KBr disc) include the C=N stretching vibration of the oxazole (B20620) ring, which appears in the region of 1630-1580 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring are also characteristic and are typically found in the range of 1280-1200 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations, which can provide information about the substitution pattern of the aromatic rings, appear in the 900-700 cm⁻¹ range. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Oxazole) | 1630 - 1580 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch (Oxazole) | 1280 - 1200 |
| Aromatic C-H Bending (out-of-plane) | 900 - 700 |
This table represents typical ranges for the specified functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₈N₂O, 196.21 g/mol ).
The fragmentation pattern provides valuable structural information. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the pyridine (B92270) and benzoxazole (B165842) rings, leading to fragments corresponding to the pyridyl cation and the benzoxazole radical cation, or vice versa. Further fragmentation of the benzoxazole ring could involve the loss of a CO molecule, a characteristic fragmentation for such heterocyclic systems. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. libretexts.org
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uol.de
By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. uol.de The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. This information reveals the solid-state conformation and geometry of the compound.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing. For this compound and its analogues, a combination of hydrogen bonding and π-stacking interactions are the primary forces governing their supramolecular assembly.
Research on related benzoxazole derivatives provides significant insight into the potential intermolecular interactions involving this compound. In the crystal structures of similar compounds, hydrogen bonds are a prominent feature. For instance, in certain 2-substituted benzoxazole derivatives, intermolecular N-H···N and C-H···N hydrogen bonds are observed, which link the molecules into supramolecular chains. nih.govresearchgate.net The presence of the pyridine nitrogen atom in this compound makes it a potential hydrogen bond acceptor.
A 2024 study on the cocrystallization of 5-(pyridin-3-yl)oxazole, a structurally related compound, with perfluorinated iodobenzenes highlighted the strong propensity of the pyridine nitrogen to act as a halogen bond acceptor. rsc.org This study revealed that the I···Npyridine halogen bond is a highly significant and recurring supramolecular interaction. rsc.org This suggests that in the crystal structure of this compound, the pyridine nitrogen is a key site for intermolecular interactions.
Hirshfeld surface analysis of a similar heterocyclic system, 7-ethoxy-5-methyl-2-(pyridin-3-yl)- nih.govnih.govamazonaws.comtriazolo[1,5-a]pyrimidine, revealed that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. researchgate.net This type of analysis, if applied to this compound, would likely show a similar prevalence of these weak interactions, underscoring their collective importance in the solid-state architecture.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), data for the isomeric 2-(pyridin-2-yl)benzoxazole exists with CCDC number 292607. nih.gov Analysis of this closely related structure would provide the most direct model for the packing of this compound, with the primary difference being the position of the nitrogen atom in the pyridine ring.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | C-H (aromatic) | N (pyridine), O (benzoxazole) | Directional, contributes to network formation |
| π-π Stacking | Benzoxazole ring, Pyridine ring | Benzoxazole ring, Pyridine ring | Stabilizes packing of aromatic systems |
| Halogen Bonding | Halogenated co-formers | N (pyridine) | Strong and directional, important in cocrystals |
Polymorphism and Crystallographic Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and the study of polymorphism is of high importance in materials science and pharmaceuticals.
While specific polymorphic studies on this compound have not been reported, the potential for polymorphism in this class of compounds is well-documented. For example, different polymorphic forms have been identified for 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, a more complex benzoxazole derivative. semanticscholar.org This indicates that the benzoxazole scaffold is susceptible to forming different crystal packing arrangements under varying crystallization conditions.
Crystallographic studies are essential for the unambiguous determination of the three-dimensional structure of a molecule and its arrangement in the solid state. Although a definitive crystal structure of this compound is not available in the open literature, crystallographic data for numerous related benzoxazole derivatives have been published.
For instance, a study on 2-substituted benzoxazole derivatives reported triclinic (P-1) space groups for the analyzed compounds. nih.gov Another investigation of a molecular salt containing a benzoxazole derivative also found a triclinic crystal system. iucr.org This suggests that this compound might also crystallize in a low-symmetry space group.
Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides foundational information for structural elucidation. The 1H and 13C NMR spectra for this compound have been reported, confirming its molecular structure in solution. nih.govamazonaws.com
Table 2: Reported NMR Data for this compound
| Nucleus | Chemical Shift (ppm) |
|---|---|
| 1H | 9.46 (s, 1H), 8.75 (dd, J = 4.8 Hz, 1.5 Hz, 1H), 8.49 (d, J = 8.0 Hz, 1H), 7.79–7.77 (m, 1H), 7.60–7.58 (m, 1H), 7.46–7.44 (m, 1H), 7.38–7.36 (m, 2H) |
| 13C | 160.6, 152.0, 150.7, 148.8, 141.8, 134.7, 125.7, 124.9, 123.7, 123.6, 120.3, 110.8 |
Data obtained from a study by Ren et al. (2017) in CDCl3 solvent. nih.gov
Table 3: Crystallographic Data for a Related Compound: (E)-3-[4-(Benzo[d]oxazol-2-yl)styryl]-1-methylpyridin-1-ium hexafluoridophosphate
| Parameter | Value |
|---|---|
| Chemical Formula | C21H17N2O+·PF6− |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.833(3) |
| b (Å) | 10.353(3) |
| c (Å) | 11.201(4) |
| α (°) | 68.312(10) |
| β (°) | 82.593(11) |
| γ (°) | 72.828(10) |
| Volume (Å3) | 998.4(5) |
| Z | 2 |
Data from a 2017 crystallographic report. iucr.org
The pursuit of a single-crystal X-ray diffraction study on this compound is a logical next step to definitively elucidate its solid-state structure, confirm the nature of its intermolecular interactions, and explore its potential for polymorphism. Such a study would provide precise bond lengths, bond angles, and torsion angles, as well as definitive information on its crystal packing, which are crucial for a comprehensive understanding of this compound's material properties.
Theoretical and Computational Chemistry of 2 Pyridin 3 Yl Benzoxazole
Molecular Modeling and Simulation Approaches
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.
Studies on benzoxazole (B165842) derivatives have utilized docking simulations to elucidate their interactions with various biological targets. For instance, in research on 2-arylbenzoxazoles as inhibitors of transthyretin (TTR) amyloidogenesis, docking studies were performed to analyze the binding modes and interactions between the molecules and the TTR protein. researchgate.net Similarly, for a related series of 2-pyridin-3-yl-benzo[d] nih.govwisdomlib.orgoxazin-4-one derivatives, which share a common structural motif, flexible molecular docking was conducted using programs like GLIDE to model their binding into the active site of human neutrophil elastase, a target for anti-inflammatory compounds. nih.govresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's affinity and specificity.
The general workflow involves preparing the 3D structures of both the ligand and the receptor, defining the binding site, and then using a scoring function to rank the different binding poses.
Table 1: Examples of Molecular Docking Studies on Benzoxazole-Related Scaffolds
| Compound Class | Target Protein | Docking Software/Method | Purpose |
|---|---|---|---|
| 2-arylbenzoxazoles | Transthyretin (TTR) | Surflex-Dock | Analyze forward or reverse binding modes and interactions. researchgate.net |
| 2-pyridin-3-yl-benzo[d] nih.govwisdomlib.orgoxazin-4-one derivatives | Human Neutrophil Elastase (HNE) | FRED, GLIDE | Build a common binding model for elastase inhibitors. nih.govresearchgate.net |
| Benzimidazole derivatives | Pin1 Protein | Not Specified | Disclose the most likely binding pose. rsc.org |
Molecular Dynamics (MD) Simulations for System Stability and Interactions
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-receptor complex. While molecular docking provides a static snapshot of the binding pose, MD simulations assess the stability of this pose in a dynamic, solvated environment that more closely mimics physiological conditions.
For a docked complex, an MD simulation can confirm its stability and provide insights into conformational changes. openpharmaceuticalsciencesjournal.com The stability is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time; a stable complex will show minimal deviation. openpharmaceuticalsciencesjournal.com Additionally, the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. openpharmaceuticalsciencesjournal.com
Although specific MD simulation studies focused solely on 2-(Pyridin-3-yl)benzoxazole are not widely documented, the methodology has been applied to structurally related heterocyclic compounds to validate docking results. For example, MD simulations for benzimidazole inhibitors of the Pin1 protein and imidazo[1,2-a]pyridine analogues have been performed to confirm the stability of the predicted binding modes and interactions with key amino acid residues. rsc.orgopenpharmaceuticalsciencesjournal.com These simulations typically run for nanoseconds and use force fields like OPLS (Optimized Potentials for Liquid Simulations) to define the physics of the system. openpharmaceuticalsciencesjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable for predicting the activity of newly designed molecules, thereby streamlining the drug discovery process.
Several 3D-QSAR studies have been conducted on benzoxazole derivatives to understand the structural requirements for various biological activities. researchgate.netwisdomlib.orgresearchgate.net Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods correlate the biological activity of compounds with their 3D properties, such as steric, electrostatic, and hydrophobic fields. researchgate.net
For example, a 3D-QSAR study on 2-arylbenzoxazoles as TTR amyloidogenesis inhibitors yielded statistically significant CoMFA and CoMSIA models. researchgate.net The models showed good predictive power, indicated by high cross-validated correlation coefficients (q²), and helped to create contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity. researchgate.net Similar studies on benzoxazole benzenesulfonamides as antidiabetic agents also resulted in statistically valid 3D-QSAR models that guided further lead optimization. researchgate.netchemijournal.com
Table 2: Summary of QSAR Studies on Benzoxazole Derivatives
| Compound Series | Target Activity | QSAR Method | Statistical Parameters (r² / q²) | Key Findings |
|---|---|---|---|---|
| 2-arylbenzoxazoles | TTR Amyloidogenesis Inhibition | CoMFA / CoMSIA | r² = 0.877 / q² = 0.431 (CoMFA) | Generated models were validated and used to analyze interactions. researchgate.net |
| Benzoxazole benzenesulfonamides | Antidiabetic | 3D-QSAR (PHASE) | r² = 0.9686 / q² = 0.7203 | Identified pharmacophore features and correlated them with activity. researchgate.netchemijournal.com |
| Benzoxazoles and Oxazolo-pyridines | Antifungal | 3D-QSAR (CoMFA / CoMSIA) | r² = 0.976 / q² = 0.835 (CoMFA) | Models can be used to design new potential antifungal agents. scribd.com |
Electrochemical Properties from Computational Studies
Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict the electrochemical properties of organic molecules. These studies can calculate redox potentials, which are crucial for understanding the electronic behavior of a compound and its potential applications in materials science or its mechanism of action in biological systems.
The prediction of properties like reduction potentials is typically achieved by calculating the Gibbs free energy of the molecule in its neutral and reduced (or oxidized) states. DFT functionals, such as B3LYP, combined with robust basis sets like cc-pVTZ, have been shown to accurately predict the electrochemical potentials of various heterocyclic compounds, including quinoxaline derivatives. mdpi.com
While specific DFT studies on the electrochemical properties of this compound are not extensively detailed in the literature, the established methodologies are readily applicable. Such computational studies would provide valuable insights into its electron-accepting or donating capabilities, complementing experimental techniques like cyclic voltammetry. mdpi.com These theoretical predictions are vital for designing novel benzoxazole-based materials with tailored electronic and optical properties. rsc.org
Photophysical Properties and Applications in Advanced Materials Science
Luminescence and Fluorescence Characteristics
2-(Pyridin-3-yl)benzoxazole and its derivatives are known for their fluorescent properties. myskinrecipes.com The benzoxazole (B165842) moiety serves as a versatile fluorophore, and its combination with a pyridine (B92270) ring leads to compounds with tunable emission characteristics. globalresearchonline.net The luminescence in these molecules typically arises from π-π* transitions within the conjugated aromatic system. core.ac.uk
The photophysical behavior of 2-substituted benzoxazoles is characterized by absorption of light at a specific wavelength (excitation) and subsequent emission of light at a longer wavelength (emission). The long-wavelength absorption band in these compounds is generally attributed to a π-π* transition. core.ac.uk For 2-aryl-benzoxazoles, this transition is often localized on the substituent aryl ring. core.ac.uk
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 330 | 359 |
| Generic 2-Aryl-Benzoxazole Derivative | Various | 384-418 | 430-607 |
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).
The quantum yield of benzoxazole derivatives can be significantly influenced by their molecular structure. For example, some 2-aryl-perfluorobenzoxazoles have been reported to exhibit exceptionally high fluorescence quantum yields, up to 99%. rsc.org This highlights the potential for achieving highly emissive materials within this class of compounds. The quantum yields of many BODIPY derivatives, which share some structural similarities in terms of being dye molecules, are also known to be affected by solvent polarity, often decreasing in more polar solvents. mdpi.com For certain benzofuro[2,3-c]pyridin-3-ol derivatives, photoluminescent quantum yields as high as 91% have been reported in DMSO. nih.gov
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often advantageous for fluorescence-based applications as it minimizes self-absorption and improves the signal-to-noise ratio.
Benzoxazole derivatives can exhibit significant Stokes shifts. For example, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole has a Stokes shift of 59 nm (5478 cm⁻¹). mdpi.com Some oxazol-5-one derivatives have shown very large Stokes shifts, ranging from 4158 to 7921 cm⁻¹. researchgate.net This large separation between excitation and emission is often attributed to changes in the geometry and electronic structure of the molecule in the excited state compared to the ground state, a phenomenon that can be enhanced by intramolecular proton transfer or charge transfer processes. researchgate.netresearchgate.net
| Compound | Stokes Shift (nm) | Stokes Shift (cm-1) |
|---|---|---|
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 59 | 5478 |
| Generic Oxazol-5-one Derivative | - | 4158 - 7921 |
The photophysical properties of this compound and its analogues are highly sensitive to both the nature of substituents on the aromatic rings and the polarity of the surrounding solvent medium. nih.gov Substituents can alter the energy levels of the frontier molecular orbitals, thereby tuning the absorption and emission wavelengths. For example, introducing electron-donating or electron-withdrawing groups can lead to red-shifts or blue-shifts in the spectra. mdpi.com
The solvent environment can also play a crucial role, a phenomenon known as solvatochromism. nih.gov Polar solvents can stabilize the excited state of a polar molecule to a greater extent than the ground state, leading to a red-shift in the emission spectrum. mdpi.com This positive solvatochromism is observed in many pyridyl-substituted heterocyclic compounds. nih.gov For example, two pyridyl isomers of 1,3,4-oxadiazole showed significant bathochromic shifts of 45 nm and 66 nm in their emission spectra when moving from a nonpolar solvent (carbon tetrachloride) to a polar one (dimethyl sulfoxide). nih.gov This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.gov
Applications as Fluorescent Probes and Chemical Sensors
The sensitivity of the fluorescence of this compound derivatives to their local environment makes them excellent candidates for use as fluorescent probes and chemical sensors. myskinrecipes.com These compounds can be designed to interact selectively with specific analytes, such as metal ions, leading to a detectable change in their fluorescence signal (e.g., quenching or enhancement). globalresearchonline.netnih.gov
For instance, a chemosensor composed of 2,6-bis(benzoxazolyl)pyridine and β-cyclodextrin demonstrated high selectivity and sensitivity for Fe³⁺ ions in an aqueous solution through fluorescence quenching. nih.gov The benzoxazole scaffold is a key component in the design of fluorescent sensors for various metal cations and anions. globalresearchonline.net The ability to modify the structure allows for the fine-tuning of selectivity and sensitivity for a particular target analyte.
Utility in Organic Electronics and Optoelectronic Materials
The promising photophysical properties of this compound and related compounds, such as high fluorescence quantum yields and tunable emission, make them attractive for applications in organic electronics and optoelectronics. researchgate.net These materials are being explored for use in organic light-emitting diodes (OLEDs), where they can function as emissive materials or hosts. polyu.edu.hkrsc.org
Benzoxazole derivatives have been incorporated into various π-conjugated systems to develop materials with specific electronic and optical properties. nih.gov Their good thermal stability and ability to form stable amorphous films are also advantageous for device fabrication. The development of benzoxazole-based materials continues to be an active area of research for creating next-generation displays, lighting, and other optoelectronic devices. researchgate.netrsc.org
Organic Light-Emitting Diodes (OLEDs)
While specific device data for this compound in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the inherent properties of related benzoxazole and pyridinyl-containing compounds suggest its potential as a functional material in such applications. Benzoxazole derivatives are known for their favorable electronic and spectroscopic characteristics, making them suitable for inclusion in the design of advanced photonic and functional materials mdpi.com.
Theoretical studies using Density Functional Theory (DFT) on similar D-π-A (donor-π-acceptor) architectures based on functionalized benzoxazoles provide insights into their potential performance. The introduction of pyridyl fragments can enhance electron density and shift the absorption spectra into the visible region mdpi.com. These computational models are crucial in predicting the linear and nonlinear optical properties that are vital for OLED performance. For instance, the calculated absorption spectra for a benzoxazole-based compound in the gas phase show two main bands, one from 276 to 400 nm and a weaker one from 276 to 320 nm mdpi.com. Such properties are indicative of the material's ability to participate in the electroluminescent processes within an OLED.
Furthermore, pyrene-benzimidazole derivatives have been successfully utilized as blue emitters in OLEDs nih.gov. The strategic design of these molecules aims to reduce intermolecular aggregation in the solid state, which is crucial for achieving efficient and pure-color electroluminescence nih.gov. A non-doped OLED prototype using a pyrene-benzimidazole compound as the emissive material exhibited pure blue electroluminescence with Commission Internationale de L'Eclairage (CIE) coordinates of (0.148, 0.130) and an external quantum efficiency (EQE) of up to 4.3% nih.gov. This highlights the potential of the benzoxazole core in constructing efficient light-emitting materials.
Table 1: Photophysical Properties of a Representative Benzoxazole-Based Compound (Theoretical)
| Property | Value |
| Absorption Bands (Gas Phase) | 276-400 nm, 276-320 nm |
| Dominant Transition (Gas Phase) | 338 nm (3.6681 eV) |
| Oscillator Strength (f) at 338 nm | 1.2726 |
Note: Data is based on DFT calculations for a functionalized benzoxazole and serves as an illustrative example of the potential properties of this compound. mdpi.com
Photovoltaic Cells
The application of this compound in photovoltaic cells is an area of emerging interest, driven by the tunable electronic properties of benzoxazole-based D-π-A architectures. Theoretical studies suggest that these compounds have potential in optoelectronic technologies, including solar cells mdpi.com. The ability to engineer the molecular structure to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical for efficient charge separation and transport in a photovoltaic device.
While direct application of this compound in photovoltaic cells has not been extensively reported, research on related compounds provides valuable insights. For instance, conjugated alternating copolymers incorporating 2,1,3-benzothiadiazole, a related heterocyclic unit, have been synthesized and investigated for their photovoltaic properties. These materials have demonstrated power conversion efficiencies (PCE) up to 1.82% in bulk heterojunction solar cells researchgate.net. The study highlighted the importance of the chemical structure in influencing the morphology of the active layer blend and, consequently, the device performance researchgate.net.
The favorable spectroscopic and electronic characteristics of benzoxazole-based molecules support their potential for use in the design of materials for energy-conversion devices mdpi.com. Further research into the synthesis and characterization of this compound and its derivatives could lead to the development of novel materials for organic photovoltaics.
Solid-State Photoreactivity and Supramolecular Photochemistry
The crystalline state of organic molecules can facilitate unique photochemical reactions that are not observed in solution. The arrangement of molecules in a crystal lattice can pre-organize reactive centers, leading to highly selective and efficient transformations upon photoirradiation.
A closely related compound, E-3-pyridylvinyl benzoxazole (3-PVBO), has been shown to undergo a solid-state [2+2] photodimerization reaction upon exposure to UV light nih.govrsc.org. This reaction proceeds in a head-to-tail fashion to form the corresponding cyclobutane dimer, 1,3-bis(benzoxazole)-2,4-bis(3-pyridyl)cyclobutane (PBOCB) nih.govrsc.org. This type of solid-state reactivity is highly dependent on the crystal packing and the proximity of the reactive double bonds, a principle known as topochemical control. The solid-state fluorescence spectra of such compounds can change dramatically after the photoreaction, which opens up possibilities for applications in optical memories and fluorescence switches nih.gov.
Similarly, 2-phenylbenzoxazole has been reported to undergo photodimerization to yield a diazetidine. This process is reversible, with the starting material being regenerated upon acid catalysis, releasing 116 kJ mol⁻¹ of energy rsc.org. This reversible photodimerization presents a potential system for light energy conversion and storage.
The principles of supramolecular photochemistry, which involve the study of photochemical and photophysical behavior within molecular assemblies, are key to understanding these solid-state reactions researchgate.netrsc.org. The weak intermolecular interactions and the confined environment within a crystal can significantly modulate the excited-state properties of the constituent molecules rsc.org.
Table 2: Solid-State Photoreactivity of a Related Benzoxazole Derivative
| Compound | Photoreaction | Product |
| E-3-Pyridylvinyl benzoxazole (3-PVBO) | [2+2] Photodimerization | 1,3-bis(benzoxazole)-2,4-bis(3-pyridyl)cyclobutane (PBOCB) |
This data for a structurally similar compound suggests the potential for this compound to exhibit solid-state photoreactivity. nih.govrsc.org
Coordination Chemistry: this compound as a Ligand
The presence of both a pyridine nitrogen and a benzoxazole nitrogen atom makes this compound a potential bidentate ligand for coordinating with metal ions. The coordination chemistry of pyridyl-benzoazole ligands has been explored, leading to the synthesis of novel metal complexes with interesting catalytic and structural properties.
For instance, the related ligand 2-(2-pyridyl)benzoxazole has been used to synthesize ruthenium(II) and ruthenium(III) complexes nih.gov. In these complexes, the pyridyl-benzoxazole ligand acts as a bidentate chelating agent, coordinating to the ruthenium center through the nitrogen atoms of both the pyridine and the benzoxazole rings nih.gov. The solid-state structure of a similar ruthenium(II) complex confirmed the bidentate coordination mode nih.gov.
These ruthenium complexes have been shown to be active catalysts in the transfer hydrogenation of ketones nih.gov. The catalytic activity was found to be influenced by the nature of the heteroatom in the benzoazole ring and the presence of ancillary phosphine ligands nih.gov. This demonstrates the potential of tuning the electronic and steric properties of the pyridyl-benzoxazole ligand to control the reactivity of the resulting metal complex.
The ability of pyridyl-type ligands to form a wide variety of coordination compounds, from mononuclear species to self-assembled polynuclear structures, is well-established chimia.ch. The development of metal-organic frameworks (MOFs) using pyridyl-containing ligands is also an active area of research, with applications in gas storage, sensing, and catalysis nih.govuniversityofgalway.ieresearchgate.net. The bifunctional nature of this compound makes it an attractive candidate for the construction of such advanced supramolecular materials.
Biological Activity and Structure Activity Relationship Sar Studies in Academic Research
General Role of Benzoxazoles as Privileged Scaffolds in Biological Research
The benzoxazole (B165842) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. globalresearchonline.netnih.govresearchgate.netwisdomlib.org This designation is attributed to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govjocpr.comindexcopernicus.comglobalresearchonline.net The benzoxazole moiety, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a stable, aromatic, and planar structure that can be readily functionalized, allowing for the systematic exploration of chemical space to optimize biological activity. researchgate.netchemistryjournal.net
Benzoxazole derivatives have demonstrated a remarkable range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective activities. globalresearchonline.netnih.govbohrium.commdpi.com Their versatility stems from the ability of the benzoxazole core to serve as a bioisostere for other aromatic systems and to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and π-π stacking. chemistryjournal.net The presence of the benzoxazole scaffold in both naturally occurring bioactive compounds and numerous synthetic drugs underscores its importance in drug discovery and development. wisdomlib.orgnih.gov The continued interest in this heterocyclic system is driven by the potential to discover novel therapeutic agents with improved efficacy and selectivity. nih.govwilddata.cn
Structure-Activity Relationship (SAR) of 2-(Pyridin-3-yl)benzoxazole Derivatives
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how modifications to different parts of the molecule influence its biological effects. While comprehensive SAR studies exclusively focused on this compound are not extensively documented, valuable insights can be drawn from broader studies on 2-arylbenzoxazoles.
The pyridyl group at the 2-position of the benzoxazole ring is a critical determinant of biological activity. The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. nih.gov The position of the nitrogen atom in the pyridyl ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can significantly alter the molecule's electrostatic potential and steric profile, thereby influencing its interaction with receptors and enzymes. nih.gov
Furthermore, substitutions on the pyridyl ring itself can modulate activity. The introduction of various functional groups can affect the electronic properties, lipophilicity, and steric bulk of the entire molecule, leading to changes in potency and selectivity. For instance, in a series of 2-arylbenzoxazoles, the nature and position of substituents on the aryl ring were found to be crucial for their inhibitory activity against various enzymes. nih.gov
Table 1: Hypothetical SAR of this compound Derivatives Based on General 2-Arylbenzoxazole Studies
| Modification on Pyridyl Moiety | Potential Impact on Biological Activity |
| Introduction of electron-donating groups | May enhance activity by increasing electron density. |
| Introduction of electron-withdrawing groups | Can influence binding affinity and metabolic stability. |
| Variation of substituent position | Alters steric hindrance and electronic interactions. |
| Isosteric replacement of the pyridyl nitrogen | Can modulate binding mode and selectivity. |
This table is illustrative and based on general principles of medicinal chemistry and SAR of related compounds. Specific effects would need to be determined experimentally.
Modifications to the benzoxazole ring system also play a pivotal role in determining the biological profile of this compound derivatives. The introduction of substituents on the benzene portion of the benzoxazole can significantly impact activity. For example, studies on various benzoxazole derivatives have shown that the presence of specific groups at the 5- and 6-positions can enhance or diminish their biological effects. mdpi.comresearchgate.net These substituents can influence the molecule's solubility, metabolic stability, and ability to interact with target proteins.
Bioisosteric replacement of the oxygen atom in the oxazole ring with other heteroatoms, such as sulfur (to form a benzothiazole) or nitrogen (to form a benzimidazole), can also lead to profound changes in biological activity. nih.gov Such modifications alter the electronic distribution and hydrogen bonding capacity of the heterocyclic system, which can result in altered target affinity and selectivity. nih.gov
While specific studies on the stereochemistry of this compound derivatives are limited, the introduction of chiral centers into the molecule can have significant implications for its biological activity. If a substituent on either the pyridyl or benzoxazole ring creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and stereoisomers can interact with them differently.
For instance, one enantiomer may bind with high affinity to a target's active site, while the other may have a much lower affinity or even interact with a different target altogether. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers are often crucial steps in the development of chiral drug candidates.
Investigational Biological Mechanisms (e.g., Enzyme Inhibition, DNA/Protein Interaction)
The diverse biological activities of this compound and its analogs are underpinned by their interaction with various cellular components and pathways. Research has pointed towards several potential mechanisms of action, including enzyme inhibition and interactions with nucleic acids and proteins.
Certain benzoxazole derivatives have been identified as potent enzyme inhibitors. For example, derivatives of 2-arylbenzoxazole have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the context of Alzheimer's disease. nih.govmdpi.com The benzoxazole scaffold can interact with key amino acid residues in the active sites of these enzymes. Furthermore, a computational study on 2-pyridin-3-yl-benzo[d] globalresearchonline.netnih.govoxazin-4-one, a structurally related compound, suggested its potential as an inhibitor of human neutrophil elastase, a serine protease implicated in inflammatory diseases.
Another significant area of investigation is the interaction of benzoxazole derivatives with DNA. Some pyridine- and benzoxazole-containing compounds have been shown to bind to the minor groove of DNA, a mechanism that can interfere with DNA replication and transcription, leading to cytotoxic effects against cancer cells. nih.gov The planar nature of the benzoxazole ring system is well-suited for intercalation between DNA base pairs, which can also disrupt DNA function.
Table 2: Investigated Biological Mechanisms of Benzoxazole Derivatives
| Mechanism | Biological Target | Potential Therapeutic Application |
| Enzyme Inhibition | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease |
| Enzyme Inhibition | Human Neutrophil Elastase | Inflammatory Diseases |
| DNA Interaction | DNA Minor Groove | Anticancer |
| Protein Interaction | Various Kinases | Anticancer, Anti-inflammatory |
Computational Approaches in Predicting Biological Activity
Computational methods have become indispensable tools in the study of this compound derivatives, enabling the prediction of their biological activity and the elucidation of their mechanisms of action at a molecular level. nih.govtandfonline.comchemijournal.comrsc.org These in silico approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net For instance, docking studies have been employed to understand how benzoxazole derivatives interact with the active sites of enzymes like DNA gyrase and various kinases. nih.govsdiarticle4.com A study on 2-pyridin-3-yl-benzo[d] globalresearchonline.netnih.govoxazin-4-one derivatives utilized molecular docking to model their binding to the human neutrophil elastase active site, providing insights into the key interactions responsible for inhibition.
Quantitative Structure-Activity Relationship (3D-QSAR) is another powerful computational method used to correlate the three-dimensional structural features of a series of compounds with their biological activity. nih.govchemijournal.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models that help in the design of new derivatives with enhanced potency. nih.govrsc.org These models provide visual representations of the regions around the molecule where steric, electrostatic, and other properties are favorable or unfavorable for activity.
Exploration of the this compound Scaffold in Drug Discovery Programs
The this compound core represents a significant "privileged scaffold" in medicinal chemistry. This structural motif, characterized by the fusion of a benzoxazole ring system with a pyridine ring at the 2-position, has been the subject of extensive investigation in numerous drug discovery programs. Its appeal stems from its rigid, planar structure and the presence of nitrogen atoms that can act as hydrogen bond acceptors, facilitating interactions with various biological targets. Researchers have explored this scaffold's potential across a range of therapeutic areas, leading to the development of potent and selective inhibitors for several key enzymes and receptors. The versatility of the this compound framework allows for systematic chemical modifications, enabling detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
As Kinase Inhibitors
One of the most fruitful areas of investigation for the this compound scaffold has been in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
c-Met Kinase Inhibitors:
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in the development and progression of many human cancers. The this compound scaffold has been utilized in the design of potent c-Met inhibitors. Structure-activity relationship (SAR) studies have revealed that modifications to both the benzoxazole and pyridine rings are critical for inhibitory activity.
In one such study, a series of aminopyridines substituted with a benzoxazole moiety was synthesized and evaluated for c-Met inhibitory activity. nih.gov The initial lead compound, featuring the this compound core, demonstrated moderate potency. Subsequent optimization focused on introducing various substituents to the benzoxazole ring. It was discovered that the introduction of an amide group at specific positions on a linked phenyl ring could significantly enhance potency. For instance, compound 24 in this series, an amide derivative, exhibited potent c-Met inhibitory activity and favorable pharmacokinetic properties in preclinical studies. nih.gov
| Compound | Modification on Benzoxazole Scaffold | c-Met IC₅₀ (nM) |
| Lead Compound | Unsubstituted | Moderate |
| Compound 24 | Introduction of a specific amide group | Potent |
This table illustrates the impact of scaffold modification on c-Met inhibitory activity, based on findings from academic research. nih.gov
G-protein-coupled Receptor Kinase (GRK) Inhibitors:
GRKs are another class of kinases that have been targeted using the this compound scaffold. Specifically, GRK-2 and GRK-5 are considered important therapeutic targets for cardiovascular diseases like heart failure. A high-throughput screening campaign identified a compound class based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine structure as a novel hit. nih.gov
Further structural modifications of this parent benzoxazole scaffold, particularly by introducing substituents on the phenyl portion of the benzoxazole, led to potent inhibitory activities against both GRK-2 and GRK-5. nih.gov This highlights the adaptability of the core scaffold for achieving selectivity and potency against specific kinase targets.
| Scaffold Modification | Target Kinase | Biological Activity |
| Introduction of substituents on the phenyl ring of the benzoxazole | GRK-2 | Potent Inhibition |
| Introduction of substituents on the phenyl ring of the benzoxazole | GRK-5 | Potent Inhibition |
This table summarizes the targeted activity of modified this compound scaffolds against G-protein-coupled receptor kinases. nih.gov
In Other Therapeutic Areas
Beyond kinase inhibition, the this compound scaffold has shown promise in other areas, including the development of antimicrobial and anticancer agents. The benzoxazole moiety itself is known to exhibit a wide spectrum of pharmacological activities, and its combination with a pyridine ring can enhance these properties. mdpi.comnih.gov
Structure-activity relationship studies on various benzoxazole derivatives have consistently shown that the nature of the substituent at the 2-position is a critical determinant of biological activity. mdpi.comresearchgate.net The presence of an aromatic system like pyridine at this position can influence the molecule's electronic properties and its ability to engage in π-π stacking interactions with biological targets. mdpi.com
While comprehensive studies focusing solely on the this compound scaffold in areas like antibacterial research are less common, the established importance of the 2-aryl substituent suggests this is a promising area for future drug discovery efforts. The general findings from broader benzoxazole research indicate that modifications to both the benzoxazole and the 2-position aryl group (in this case, the pyridine ring) can modulate the spectrum and potency of antimicrobial and anticancer activities. researchgate.netmdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-(pyridin-3-yl)benzoxazole, and how do solvent/catalyst systems influence yield?
The synthesis typically involves palladium-catalyzed direct arylation of benzoxazole at the C-2 position. Using Pd/dppp (1,3-bis(diphenylphosphino)propane) as a catalyst in toluene at 110°C achieves moderate to high yields (~70–85%) . Solvent polarity significantly affects reaction kinetics: non-polar solvents (e.g., toluene) favor aryl coupling, while polar aprotic solvents (e.g., DMF) may lead to side reactions. Catalyst loading (2–5 mol%) and ligand choice (dppp vs. PPh₃) are critical for selectivity .
Q. How can researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.31–9.41 ppm (pyridine and benzoxazole rings) and carbons at δ 111.16–125.49 ppm (benzoxazole C-2 and pyridine C-3 positions) .
- Mass spectrometry : The molecular ion peak [M+H]⁺ at m/z 196.0637 confirms the molecular formula (C₁₂H₈N₂O) .
- IR spectroscopy : Stretching vibrations at ~1610 cm⁻¹ (C=N) and ~1480 cm⁻¹ (C-O) validate the heterocyclic structure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies arise from variations in reaction conditions. For example:
- Temperature : Higher temperatures (>110°C) may degrade intermediates, reducing yields.
- Purification methods : Column chromatography vs. recrystallization impacts purity and recovery rates.
- Substituent effects : Electron-withdrawing groups on pyridine lower reactivity, requiring adjusted catalyst ratios . Comparative studies using HPLC to quantify intermediates are recommended .
Q. How does the pyridine-benzoxazole scaffold influence excited-state intramolecular proton transfer (ESIPT) mechanisms?
The planar structure enables ESIPT, where a proton shifts from the hydroxyl group (phenolic O-H) to the pyridine nitrogen upon photoexcitation. Benzannulation at specific positions (e.g., 2-hydroxyphenyl derivatives) alters the energy barrier for ESIPT, as shown by redshifted fluorescence (~450 nm) in solvent-dependent studies . Time-resolved spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) can model these dynamics .
Q. What methodologies assess the biological activity of this compound derivatives?
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli with ampicillin as a control .
- Molecular docking : AutoDock Vina simulations target enzymes like DNA gyrase (PDB: 1KZN) to predict binding affinities .
- ADMET profiling : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity thresholds .
Q. How do structural modifications to the pyridine ring affect ligand-receptor interactions in drug design?
Introducing electron-donating groups (e.g., -OCH₃) at the pyridine 4-position enhances π-π stacking with hydrophobic receptor pockets. Conversely, bulky substituents (e.g., -CF₃) reduce binding due to steric hindrance. Pharmacophore mapping of 1,3,4-oxadiazole-linked derivatives (e.g., 2-[(2-sulfanylethyl)sulfanyl]-1,3-benzoxazole) identifies hydrogen bonding and van der Waals interactions as critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
